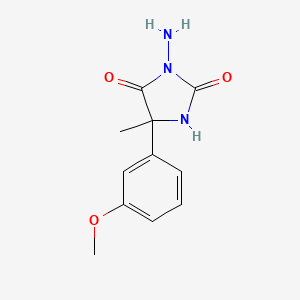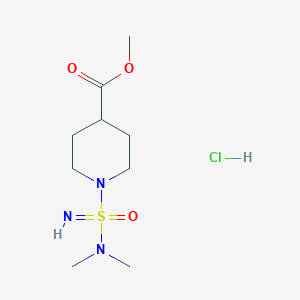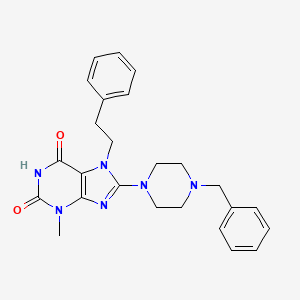
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a structurally complex molecule that appears to be related to a family of purine dione derivatives. These derivatives have been studied for their potential pharmacological activities, including their interaction with various serotonin receptors and their inhibitory activity against dipeptidyl peptidase IV (DPP-IV), which is a target for diabetes treatment .
Synthesis Analysis
The synthesis of related purine dione derivatives typically involves multiple steps, including the formation of the purine core, followed by the introduction of various substituents at specific positions on the purine ring. For instance, the synthesis of 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives involves the attachment of arylpiperazine fragments to the purine core and has been shown to modify the affinity for serotonin receptors . Similarly, the synthesis of DPP-IV inhibitors in the purine dione series involves the introduction of carboxybenzyl and chloro/cyanobenzyl groups at the N-1 and N-7 positions, respectively .
Molecular Structure Analysis
The molecular structure of purine dione derivatives is crucial for their interaction with biological targets. X-ray diffraction methods have been used to confirm the structures of related compounds, revealing different conformations in the crystal and various types of interactions, such as charge-assisted hydrogen bonds and π-π interactions . The orientation of substituents, particularly in the arylpiperazine fragment, is believed to influence ligand-receptor recognition, which is essential for selective binding and pharmacological activity .
Chemical Reactions Analysis
The chemical reactivity of purine dione derivatives is influenced by the functional groups attached to the purine core. For example, the morpholine ring present in some derivatives can act as a donor and acceptor of hydrogen bonds, potentially affecting binding to non-specific sites of serotonin receptors . The presence of specific substituents can also facilitate intramolecular interactions, such as weak C–H···O hydrogen bonds, which may be important for the activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine dione derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics. The introduction of various substituents can significantly alter these properties, thereby affecting the compound's potential as a drug candidate .
properties
IUPAC Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4/c1-4-16-8-5-9-18(11-16)32-14-17(29)13-28-19-20(26(3)23(31)25-21(19)30)24-22(28)27-10-6-7-15(2)12-27/h5,8-9,11,15,17,29H,4,6-7,10,12-14H2,1-3H3,(H,25,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWYKTKYQPZRHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCCC(C4)C)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate;hydrochloride](/img/structure/B3020231.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B3020234.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3020235.png)
![4-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B3020236.png)




![N-(benzo[d]thiazol-6-yl)-3-methylbenzamide](/img/structure/B3020246.png)

![ethyl 5-ethyl-2-[[2-[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxyacetyl]amino]thiophene-3-carboxylate](/img/structure/B3020249.png)
![(E)-1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate](/img/structure/B3020251.png)

![N-(3-fluoro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3020253.png)